molecular formula C18H18ClN3O5S B401218 2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

Cat. No.: B401218
M. Wt: 423.9g/mol
InChI Key: VKXLIGGJNVDIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a member of the class of benzamides that is N-(2-nitrophenyl)benzamide substituted by a chloro group at position 2 and a piperidin-1-ylsulfonyl group at position 5. It is a member of benzamides, a C-nitro compound, a sulfonamide, a member of piperidines and a member of monochlorobenzenes.

Scientific Research Applications

Antidiabetic and Antimicrobial Potential

A study by Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds were found to be potent inhibitors of α-glucosidase and α-amylase enzymes, suggesting significant potential in diabetes management. Additionally, certain derivatives displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger. This research highlights the dual utility of these compounds in treating diabetes and combating microbial infections (Thakal, Singh, & Singh, 2020).

Bioactivity Study of Benzamide Derivatives

Khatiwora et al. (2013) synthesized benzamide derivatives, including a compound structurally similar to 2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, and studied their bioactivity. The copper complexes of these compounds showed enhanced antibacterial activity against various bacteria compared to free ligands and standard antibiotics. This research suggests the potential of benzamide derivatives in developing new antibacterial agents (Khatiwora et al., 2013).

Antitubercular Drug Precursors

Richter et al. (2021) investigated the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones. These are a promising class of new antituberculosis drug candidates. The study provides structural insights that could be crucial for developing effective antitubercular agents (Richter et al., 2021).

Serotonin 4 Receptor Agonists

Sonda et al. (2003) synthesized benzamide derivatives with potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds showed promise in enhancing gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2003).

Insecticide Activity

Schaefer et al. (1978) studied SIR-8514 and SIR-6874, compounds structurally related to this compound, for their effectiveness against mosquitoes. These compounds showed high efficacy in controlling larval populations of certain mosquito species, suggesting their use in insect control (Schaefer et al., 1978).

Crystal Structure Analysis

Saeed, Hussain, and Flörke (2008) analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into its molecular arrangement. This information is crucial for understanding the compound's interaction in biological systems and its potential pharmaceutical applications (Saeed, Hussain, & Flörke, 2008).

Properties

Molecular Formula

C18H18ClN3O5S

Molecular Weight

423.9g/mol

IUPAC Name

2-chloro-N-(2-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H18ClN3O5S/c19-15-9-8-13(28(26,27)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,23)

InChI Key

VKXLIGGJNVDIOK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.